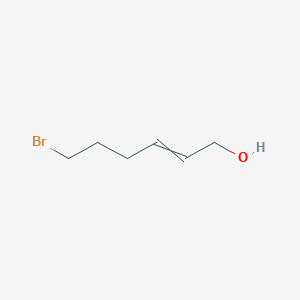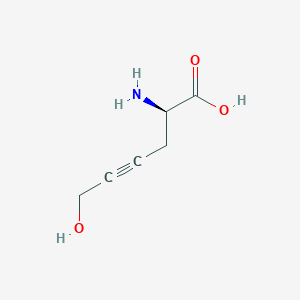
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride typically involves the reaction of 4-(3-hydroxypiperidino)butanol with stilbene derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the Suzuki-Miyaura coupling reaction is a common method used to form the carbon-carbon bonds in the stilbene structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
科学的研究の応用
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Resveratrol: A well-known stilbene with antioxidant and anti-inflammatory properties.
Pterostilbene: Another stilbene derivative with similar biological activities but better bioavailability.
Piceatannol: A hydroxylated stilbene with potent biological effects.
Uniqueness
2-(4-(3-Hydroxypiperidino)butoxy)stilbene hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other stilbenes. Its hydroxypiperidino group, for example, may enhance its solubility and interaction with biological targets.
特性
CAS番号 |
72468-87-2 |
|---|---|
分子式 |
C23H30ClNO2 |
分子量 |
387.9 g/mol |
IUPAC名 |
1-[4-[2-[(E)-2-phenylethenyl]phenoxy]butyl]piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c25-22-12-8-17-24(19-22)16-6-7-18-26-23-13-5-4-11-21(23)15-14-20-9-2-1-3-10-20;/h1-5,9-11,13-15,22,25H,6-8,12,16-19H2;1H/b15-14+; |
InChIキー |
FDTHXZDDNLTORN-WPDLWGESSA-N |
異性体SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2/C=C/C3=CC=CC=C3)O.Cl |
正規SMILES |
C1CC(CN(C1)CCCCOC2=CC=CC=C2C=CC3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


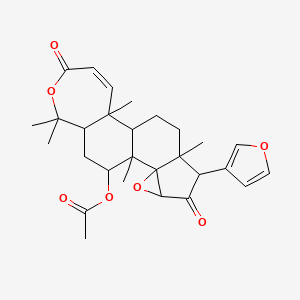

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]adenosine](/img/structure/B14471421.png)
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
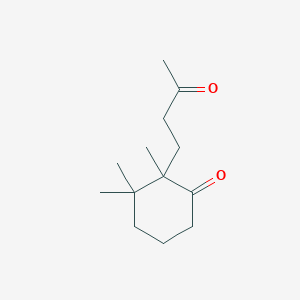
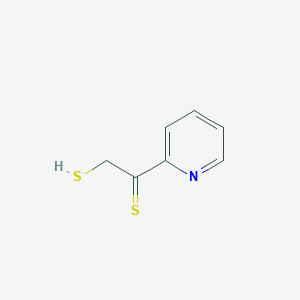

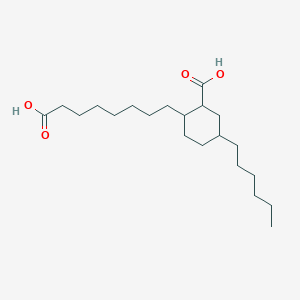
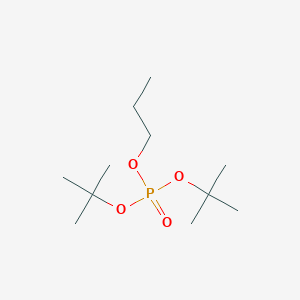
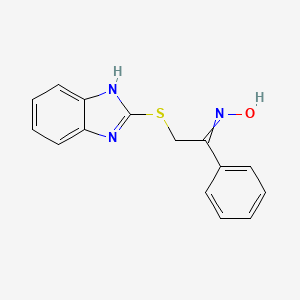
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
